An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tetraoctylammonium Iodide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tetraoctylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetraoctylammonium iodide. It includes a summary of expected spectral data, comprehensive experimental protocols for acquiring high-quality spectra, and a guide to spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals working with quaternary ammonium (B1175870) salts in various scientific and developmental fields.
Introduction to Tetraoctylammonium Iodide and its NMR Spectroscopy
Tetraoctylammonium iodide is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four octyl chains, with an iodide counter-ion. Its long alkyl chains give it significant lipophilicity, making it useful in applications such as phase transfer catalysis and as an ionic liquid. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. ¹H NMR provides information about the proton environments, while ¹³C NMR details the carbon skeleton of the molecule.
A clear understanding of the NMR spectra of tetraoctylammonium iodide is crucial for its identification, characterization, and quality control in research and industrial applications.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of tetraoctylammonium iodide. The data is compiled from spectral databases and literature on analogous compounds, particularly tetraoctylammonium bromide and other tetraalkylammonium salts.
Table 1: ¹H NMR Spectral Data for Tetraoctylammonium Iodide
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ (N-CH₂) | ~ 3.2 - 3.4 | Triplet (t) | 8H |
| β-CH₂ | ~ 1.6 - 1.8 | Multiplet (m) | 8H |
| γ- to ζ-CH₂ | ~ 1.2 - 1.4 | Multiplet (m) | 40H |
| η-CH₂ | ~ 1.2 - 1.4 | Multiplet (m) | 8H |
| ω-CH₃ | ~ 0.8 - 0.9 | Triplet (t) | 12H |
Table 2: Expected ¹³C NMR Spectral Data for Tetraoctylammonium Iodide
| Carbon (Position) | Chemical Shift (δ, ppm) |
| α-C (N-CH₂) | ~ 58 - 60 |
| β-C | ~ 31 - 33 |
| γ-C | ~ 28 - 30 |
| δ-C | ~ 28 - 30 |
| ε-C | ~ 26 - 28 |
| ζ-C | ~ 22 - 24 |
| η-C | ~ 22 - 24 |
| ω-C (CH₃) | ~ 13 - 15 |
Note: The chemical shifts for the central methylene (B1212753) groups (γ to ζ) often overlap, appearing as a broad multiplet in the ¹H NMR and as closely spaced signals in the ¹³C NMR spectrum.
Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of tetraoctylammonium iodide.
3.1 Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-20 mg of tetraoctylammonium iodide for ¹H NMR and 50-100 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
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Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
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Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR). However, referencing to the residual solvent peak is also a common practice.
3.2 NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
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Spectrometer Frequency: 400 or 500 MHz
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Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
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Number of Scans (NS): 16 to 64, depending on the sample concentration.
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Relaxation Delay (D1): 1-2 seconds.
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Acquisition Time (AQ): 2-4 seconds.
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Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient.
For ¹³C NMR Spectroscopy:
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Spectrometer Frequency: 100 or 125 MHz (corresponding to a 400 or 500 MHz ¹H frequency).
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Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
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Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
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Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quaternary carbon, though in this molecule, all carbons are protonated.
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Acquisition Time (AQ): 1-2 seconds.
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Spectral Width (SW): A range of approximately 0 to 200 ppm is standard for organic molecules.
Spectral Interpretation and Signal Assignment
The structure of tetraoctylammonium iodide is highly symmetrical, with four identical octyl chains attached to the central nitrogen atom. This symmetry simplifies the NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift.
4.1 ¹H NMR Spectrum Interpretation
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α-CH₂ (N-CH₂): The methylene group directly attached to the positively charged nitrogen atom is the most deshielded of the alkyl protons due to the inductive effect of the nitrogen. This results in a triplet signal (due to coupling with the adjacent β-CH₂ protons) appearing furthest downfield in the alkyl region.
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ω-CH₃: The terminal methyl group protons are the most shielded and therefore appear at the most upfield position, typically as a triplet due to coupling with the neighboring η-CH₂ protons.
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β- to η-CH₂: The protons of the methylene groups along the octyl chain appear as a series of overlapping multiplets in the intermediate region of the spectrum. The β-CH₂ protons are usually distinguishable as a multiplet slightly downfield from the main methylene envelope due to their proximity to the nitrogen atom. The remaining methylene protons (γ to η) form a large, complex multiplet that is often not fully resolved.
4.2 ¹³C NMR Spectrum Interpretation
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α-C (N-CH₂): Similar to the ¹H spectrum, the carbon atom directly bonded to the nitrogen is the most deshielded among the alkyl carbons and appears at the highest chemical shift value.
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ω-C (CH₃): The terminal methyl carbon is the most shielded and has the lowest chemical shift.
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β- to η-C: The chemical shifts of the other methylene carbons appear in between the α- and ω-carbon signals. Due to the decreasing influence of the nitrogen atom along the chain, the chemical shifts generally decrease (move upfield) as the distance from the nitrogen increases. However, the differences for the central carbons of the long chain are minimal, leading to closely spaced signals.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the NMR spectral analysis of tetraoctylammonium iodide.
Caption: Molecular structure of Tetraoctylammonium Iodide.
Caption: Workflow for NMR spectral analysis.
